molecular formula C13H9BrN2O2S B15011867 2-(3-Bromo-benzylsulfanyl)-5-furan-2-yl-[1,3,4]oxadiazole

2-(3-Bromo-benzylsulfanyl)-5-furan-2-yl-[1,3,4]oxadiazole

Cat. No.: B15011867
M. Wt: 337.19 g/mol
InChI Key: UVILBAZLNVPFFD-UHFFFAOYSA-N
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Description

2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE is a heterocyclic compound that contains a 1,3,4-oxadiazole ring, a furan ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(THIOPHEN-2-YL)-1,3,4-OXADIAZOLE: Similar structure but with a thiophene ring instead of a furan ring.

    2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(PYRIDIN-2-YL)-1,3,4-OXADIAZOLE: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different heterocyclic rings .

Properties

Molecular Formula

C13H9BrN2O2S

Molecular Weight

337.19 g/mol

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C13H9BrN2O2S/c14-10-4-1-3-9(7-10)8-19-13-16-15-12(18-13)11-5-2-6-17-11/h1-7H,8H2

InChI Key

UVILBAZLNVPFFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NN=C(O2)C3=CC=CO3

Origin of Product

United States

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